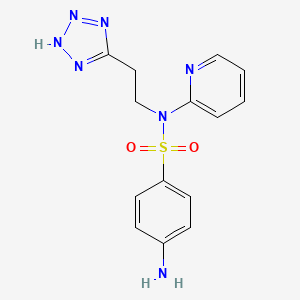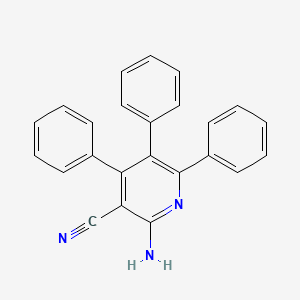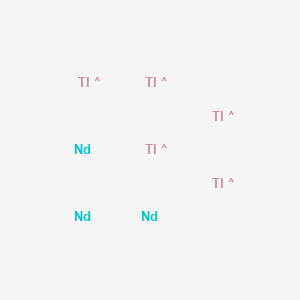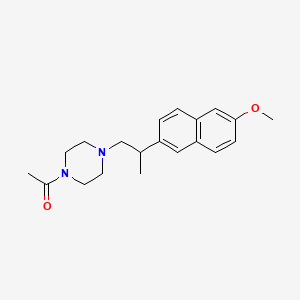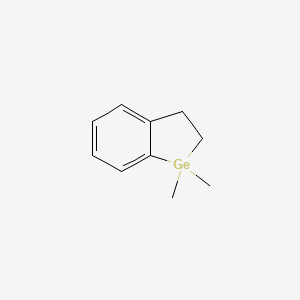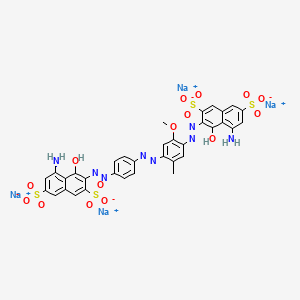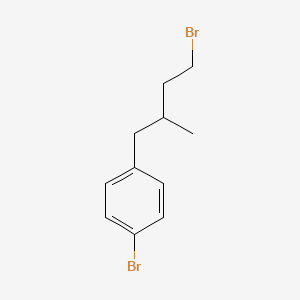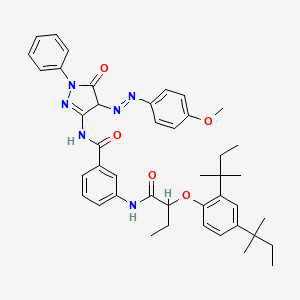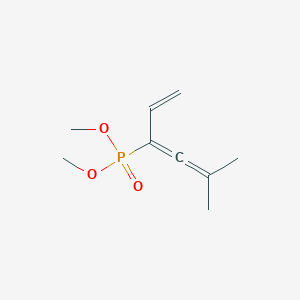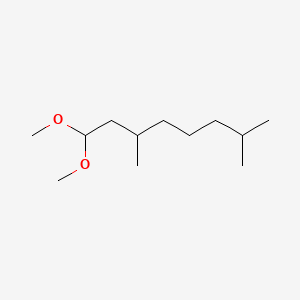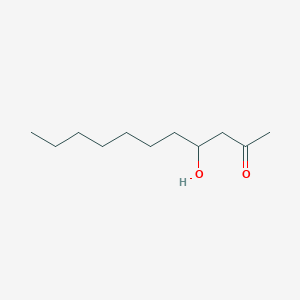
4-Hydroxyundecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyundecan-2-one is an organic compound belonging to the class of beta-hydroxy ketones These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyundecan-2-one can be achieved through various methods. One common approach involves the aldol condensation reaction between an aldehyde and a ketone, followed by selective reduction. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-performance liquid chromatography (HPLC) for purification. The large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxyundecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted beta-hydroxy ketones.
Aplicaciones Científicas De Investigación
4-Hydroxyundecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: Used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyundecan-2-one involves its interaction with specific molecular targets. In biological systems, it acts as a quorum sensing signal molecule, regulating gene expression and colony morphology in bacteria such as Vibrio parahaemolyticus . The compound binds to receptor proteins, triggering a cascade of molecular events that influence cellular behavior.
Comparación Con Compuestos Similares
4-Hydroxybutan-2-one: Another beta-hydroxy ketone with similar chemical properties but a shorter carbon chain.
3-Hydroxyundecan-4-one: A structural isomer with the hydroxyl group and carbonyl group positions swapped.
Uniqueness: 4-Hydroxyundecan-2-one is unique due to its specific carbon chain length and the position of the hydroxyl and carbonyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
65899-18-5 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
4-hydroxyundecan-2-one |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-11(13)9-10(2)12/h11,13H,3-9H2,1-2H3 |
Clave InChI |
KLKLCNBOUOUUHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


